4-(5-Fluorofuran-2-carbonyl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(5-Fluorofuran-2-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a fluorinated furan ring, a piperazine moiety, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluorofuran-2-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the fluorinated furan ring. One common method involves the acylation of aniline with 5-fluorofuran-2-carbonyl chloride . The resulting intermediate is then reacted with piperazine to form the piperazine derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluorofuran-2-carbonyl)piperazine-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonyl Chloride: For introducing the sulfonyl fluoride group.
Bases: Such as triethylamine, used to facilitate nucleophilic substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used for oxidizing the furan ring.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties and applications .
Scientific Research Applications
4-(5-Fluorofuran-2-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.
Biological Studies: Researchers use this compound to study the effects of fluorinated furan derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 4-(5-Fluorofuran-2-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated furan ring can enhance the compound’s binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties . The sulfonyl fluoride group can act as a reactive site for covalent modification of target proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar Compounds
4-(5-Fluorofuran-2-carbonyl)piperazine-1-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
5-Fluorofuran-2-carbonyl chloride: Lacks the piperazine and sulfonyl fluoride groups, making it less complex.
Uniqueness
4-(5-Fluorofuran-2-carbonyl)piperazine-1-sulfonyl fluoride is unique due to the combination of its fluorinated furan ring, piperazine moiety, and sulfonyl fluoride group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(5-fluorofuran-2-carbonyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O4S/c10-8-2-1-7(17-8)9(14)12-3-5-13(6-4-12)18(11,15)16/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMNYRQNRUDCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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